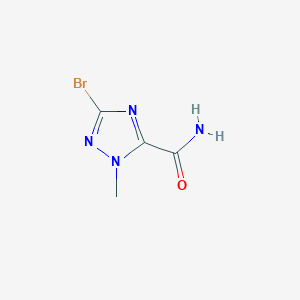![molecular formula C7H7N3O B6306049 [1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol CAS No. 1823349-14-9](/img/structure/B6306049.png)
[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol” is a chemical compound with the CAS Number: 1823349-14-9 . It has a molecular weight of 149.15 . The compound is solid in physical form .
Synthesis Analysis
A series of novel 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines was accessed through a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .Molecular Structure Analysis
The molecular structure and vibrational spectra of a new triazolopyridine derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis
The reaction of chloroethynylphosphonates with 2-aminopyridines proceeds through a 5-endo-dig cyclization to form imidazo[1,2-a]pyridines . In addition, the presence of a NO2 group in the starting hydrazinylpyridine induces a Dimroth-type rearrangement leading to 2-methylphosphonylated [1,2,4]triazolo[1,5-a]pyridines .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 149.15 . The InChI Code is 1S/C7H7N3O/c11-4-6-2-1-3-10-5-8-9-7(6)10/h1-3,5,11H,4H2 .Mécanisme D'action
Target of Action
The primary target of [1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol is the metabotropic glutamate receptor 2 (mGlu2) . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity, which are key processes in the pathophysiology of various neurological and psychiatric disorders .
Mode of Action
This compound acts as a negative allosteric modulator of the mGlu2 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, modulating the receptor’s response to glutamate. By inhibiting the activity of mGlu2, it can influence neurotransmission in the brain .
Biochemical Pathways
The mGlu2 receptor is involved in the glutamate neurotransmission pathway. When this compound inhibits mGlu2, it affects this pathway, potentially leading to changes in synaptic plasticity and neuronal excitability . This can have downstream effects on various neurological and psychiatric conditions, including depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer’s disease, and autism spectrum disorders .
Result of Action
The molecular and cellular effects of this compound’s action are related to its inhibition of the mGlu2 receptor. This can lead to changes in neuronal excitability and synaptic plasticity, potentially influencing behavior and cognition . For example, it could potentially be used to treat conditions like depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer’s disease, and autism spectrum disorders .
Safety and Hazards
Propriétés
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-8-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-2-1-3-10-5-8-9-7(6)10/h1-3,5,11H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXVUPUQMSZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
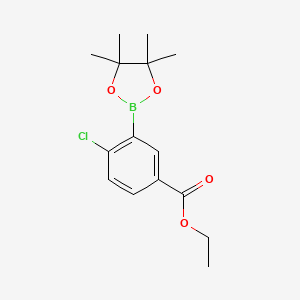



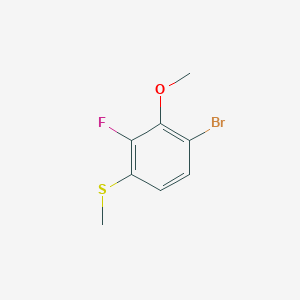
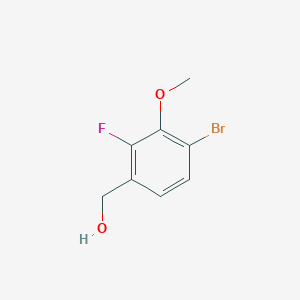

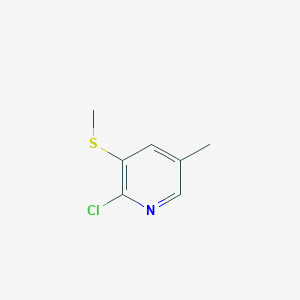
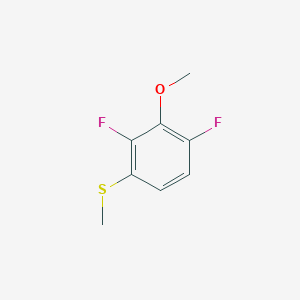


![7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B6306036.png)
![Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6306051.png)
